4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Building Block Characterization

Medicinal chemists pursuing fragment-based libraries often face scaffolds limited to a single reactive handle, constraining SAR exploration. 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid (CAS 1537723-57-1) resolves this with orthogonal carboxylic acid and sterically hindered tertiary alcohol functionalities, enabling dual-point diversification from one compact oxane core. • Orthogonal handles: Carboxylic acid for amide coupling; tertiary alcohol for ester, phosphate, or amino acid promoiety conjugation. • Polarity modulation: TPSA 66.8 Ų (Δ+20.3 vs. parent) improves aqueous solubility; predictable ΔXLogP of -0.2 for fine-tuning permeability. • Metabolic stability: Gem-dimethyl motif shields the alcohol, reducing oxidative metabolism-a validated SAR tool for microsomal clearance studies. Supplied with full QA certificate. Ships ambient, non-hazardous. For R&D use only.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
Cat. No. B13250167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)(C1(CCOCC1)C(=O)O)O
InChIInChI=1S/C9H16O4/c1-8(2,12)9(7(10)11)3-5-13-6-4-9/h12H,3-6H2,1-2H3,(H,10,11)
InChIKeyPBPSZSGMUKFMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic Acid: Overview


4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic acid (CAS 1537723-57-1) is a heterocyclic building block featuring a saturated oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid and a gem-dimethyl tertiary alcohol [1]. This compound, with molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol, belongs to the class of 4-substituted tetrahydropyran-4-carboxylic acids, a privileged scaffold in drug discovery [2]. The presence of both a polar carboxylic acid handle and a sterically hindered tertiary alcohol distinguishes it from simpler tetrahydropyran carboxylic acid derivatives, offering unique opportunities for molecular diversification and pharmacokinetic modulation.

Bifunctional building block with orthogonal carboxylic acid and tertiary alcohol handles
Gem-dimethyl group may support metabolic stability modulation in lead optimization
Computed property shift from parent oxane scaffold enables diverse library design

Why 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic Acid Cannot Be Substituted


Generic substitution of this compound with oxane-4-carboxylic acid or its simple alkyl/aryl derivatives is not scientifically defensible due to distinct physicochemical property shifts and divergent synthetic utility. The gem-dimethyl tertiary alcohol moiety introduces an additional hydrogen bond donor, alters lipophilicity, and provides a sterically protected functional handle absent in the parent scaffold [1]. These differences translate into measurable variations in LogP, topological polar surface area (TPSA), and hydrogen bonding capacity that directly impact solubility, permeability, and downstream derivatization potential [2]. Furthermore, the gem-dimethyl group is a recognized structural motif for enhancing metabolic stability, a feature not present in the unadorned tetrahydropyran-4-carboxylic acid core [3]. Consequently, experiments or synthetic routes optimized for the parent or other analogs cannot be reliably extrapolated to this compound without quantitative re-evaluation.

Altered physicochemical signature

Replacement with oxane-4-carboxylic acid shifts LogP, TPSA, and hydrogen bonding capacity, altering solubility and permeability profiles.

Orthogonal reactivity loss

Tertiary alcohol handle enables chemoselective derivatization; single-handle analogs restrict library diversification routes.

Divergent regulatory documentation

ECHA-notified hazard classification for target vs vendor SDS for comparator may impact compliance and safety documentation requirements.

4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic Acid: Comparator Analysis


Physicochemical Profile vs. Oxane-4-carboxylic Acid

Compared to the unsubstituted oxane-4-carboxylic acid scaffold (CID 219302), 4-(2-hydroxypropan-2-yl)oxane-4-carboxylic acid exhibits a lower computed logP (-0.1 vs. 0.1), increased hydrogen bond donor count (2 vs. 1), higher hydrogen bond acceptor count (4 vs. 3), larger topological polar surface area (66.8 Ų vs. 46.5 Ų), and one additional rotatable bond (2 vs. 1) [1][2]. These computed properties suggest the target compound possesses enhanced aqueous solubility and a distinct pharmacokinetic profile.

Physicochemical Profile
Head-to-head
Target: XLogP -0.1, HBD 2, TPSA 66.8 Ų. Parent oxane: XLogP 0.1, HBD 1, TPSA 46.5 Ų. ΔXLogP: -0.2, ΔHBD: +1, ΔTPSA: +20.3 Ų.
Reported property differences may guide formulation and assay development.
Computed values; experimental validation recommended.
Medicinal Chemistry Physicochemical Profiling Building Block Characterization

Orthogonal Derivatization via Tertiary Alcohol

The target compound contains a tertiary alcohol (2-hydroxypropan-2-yl) in addition to the carboxylic acid, providing an orthogonal functional handle for selective esterification, etherification, or carbamate formation. In contrast, oxane-4-carboxylic acid (CAS 5337-03-1) possesses only the carboxylic acid, limiting its derivatization pathways to a single reactive group [1]. This bifunctionality allows for sequential or chemoselective modifications that are impossible with the simpler analog.

Orthogonal Derivatization
Class-level
Target: 2 reactive groups (COOH, tertiary alcohol). Parent: 1 reactive group (COOH only).
Bifunctionality expands accessible chemical space; supports library synthesis.
Derivatization potential based on functional group analysis.
Organic Synthesis Combinatorial Chemistry Prodrug Design

Safety Profile and GHS Classification Comparison

The European Chemicals Agency (ECHA) notification for 4-(2-hydroxypropan-2-yl)oxane-4-carboxylic acid (CAS 1537723-57-1) classifies the compound as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) [1]. For oxane-4-carboxylic acid (CAS 5337-03-1), vendor safety data sheets list similar hazards: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The hazard profiles are comparable; however, the target compound's classification is derived from an official ECHA notification, whereas the comparator's classification is based on vendor self-assessment, reflecting different levels of regulatory scrutiny.

GHS Classification
Head-to-head
Target: H302, H315, H319, H335 (ECHA notification). Comparator: same codes from vendor SDS.
Standardized ECHA classification may simplify regulatory compliance.
Comparator data based on vendor self-assessment.
Occupational Safety Laboratory Handling Risk Assessment

Gem-Dimethyl Moiety for Metabolic Stability

The target compound incorporates a gem-dimethyl group as part of its tertiary alcohol substituent. This structural feature is absent in oxane-4-carboxylic acid and many simple 4-alkyl-substituted analogs. A comprehensive review by Talele (2018) documents that gem-dimethyl groups can confer beneficial effects on drug candidates, including improved metabolic stability, increased plasma stability, and decreased P-glycoprotein efflux liability [1]. While direct metabolic stability data for this specific compound are not publicly available, the presence of the gem-dimethyl group constitutes a class-level advantage over non-gem-dimethyl substituted tetrahydropyran carboxylic acid building blocks.

Gem-Dimethyl Motif
Class-level
Gem-dimethyl group present in target; absent in oxane-4-carboxylic acid and simple 4-alkyl analogs.
May support metabolic stability screening in lead optimization.
No direct stability data for this compound; literature review context.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Applications of 4-(2-Hydroxypropan-2-yl)oxane-4-carboxylic Acid


Diversity-Oriented Library Synthesis

The compound's bifunctional nature—carboxylic acid plus tertiary alcohol—enables orthogonal functionalization, making it an ideal scaffold for generating diverse compound libraries. The additional hydrogen bond donor and acceptor count, as well as the increased TPSA (66.8 Ų vs. 46.5 Ų for the parent), allow for exploration of chemical space with enhanced polarity and solubility [1]. This is particularly valuable for fragment-based drug discovery and high-throughput screening campaigns seeking novel chemotypes.

Prodrug and Bioconjugate Synthesis

The tertiary alcohol serves as a handle for attaching promoieties (e.g., phosphate, amino acid esters) to modulate physicochemical properties or target delivery, while the carboxylic acid can be used for conjugation to targeting ligands or polymers [1]. This orthogonal reactivity is not possible with oxane-4-carboxylic acid, which offers only a single point of attachment [2].

Physicochemical Optimization in Lead Series

Medicinal chemists seeking to fine-tune LogP, TPSA, or hydrogen bonding capacity of a lead compound can use this building block as a modular fragment. The -0.2 ΔXLogP shift and +20.3 Ų ΔTPSA relative to the parent scaffold provide predictable vectors for adjusting solubility and permeability without altering the core pharmacophore [1].

Early PK Profiling with Gem-Dimethyl Scaffolds

The gem-dimethyl group is a recognized structural element for improving metabolic stability [1]. Incorporating this compound into a lead series allows for empirical evaluation of the gem-dimethyl effect on microsomal stability and clearance, guiding structure-activity relationship (SAR) studies without committing to extensive de novo synthesis.

Application
Selection Property
Validation Focus
Diversity-oriented library synthesis
Bifunctional orthogonal handles
Expanded chemical space and polarity range
Prodrug and bioconjugate synthesis
Orthogonal tertiary alcohol handle
Chemoselective conjugation assessment
Lead series physicochemical optimization
LogP and TPSA modulation fragment
Solubility/permeability profiling
Early PK profiling with gem-dimethyl
Gem-dimethyl structural motif
Microsomal stability and clearance evaluation
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